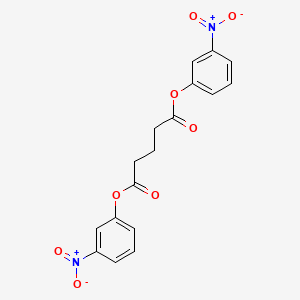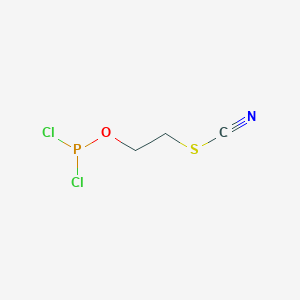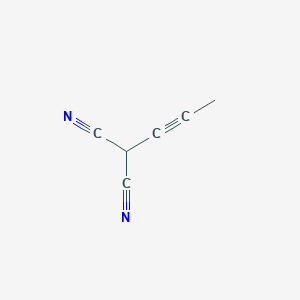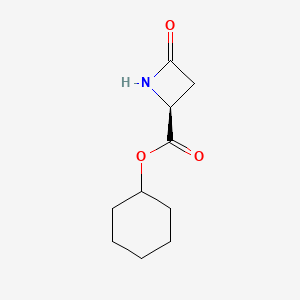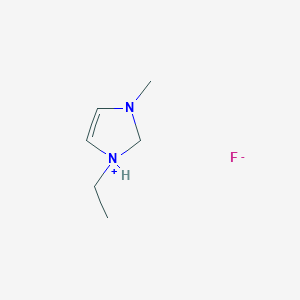![molecular formula C14H13N3O4 B14267054 2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol CAS No. 163418-56-2](/img/structure/B14267054.png)
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol is an organic compound characterized by the presence of a nitrophenyl group attached to a diazenyl group, which is further connected to a phenoxyethanol moiety. This compound is known for its vibrant color and is often used in dye and pigment industries due to its azo linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol typically involves a diazotization reaction followed by coupling with a phenol derivative. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 2-phenoxyethanol under basic conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The azo linkage can be cleaved under reductive conditions to form the corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and colorants
Wirkmechanismus
The mechanism of action of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol involves its interaction with molecular targets through its azo linkage. The compound can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-(4-Nitrophenyl)diazenyl]phenol
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 2-[(E)-(4-Nitrophenyl)diazenyl]aniline
Uniqueness
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol stands out due to its unique combination of a phenoxyethanol moiety with an azo linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific dyeing characteristics and reactivity .
Eigenschaften
CAS-Nummer |
163418-56-2 |
|---|---|
Molekularformel |
C14H13N3O4 |
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
2-[4-[(4-nitrophenyl)diazenyl]phenoxy]ethanol |
InChI |
InChI=1S/C14H13N3O4/c18-9-10-21-14-7-3-12(4-8-14)16-15-11-1-5-13(6-2-11)17(19)20/h1-8,18H,9-10H2 |
InChI-Schlüssel |
RGPPJAGFEXPGIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




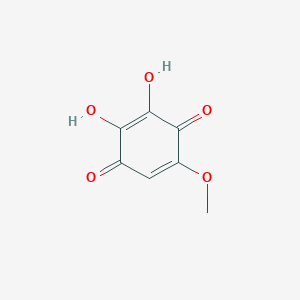

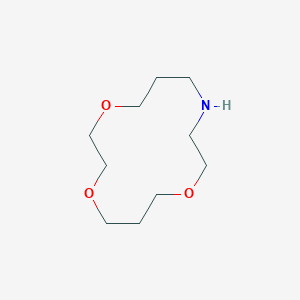
![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)

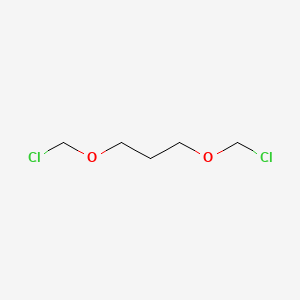
![(2R,3R,4S,5R)-2-[6-[2-hydroxyethyl(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14267011.png)
